molecular formula C9H12O3 B13315909 Methyl 2-(4-methylfuran-3-yl)propanoate

Methyl 2-(4-methylfuran-3-yl)propanoate

Cat. No.: B13315909
M. Wt: 168.19 g/mol
InChI Key: ZIKNBBNAZQWMNU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylfuran-3-yl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-methylfuran-3-yl group. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(4-methylfuran-3-yl)propanoate

InChI

InChI=1S/C9H12O3/c1-6-4-12-5-8(6)7(2)9(10)11-3/h4-5,7H,1-3H3

InChI Key

ZIKNBBNAZQWMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methylfuran-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 4-methylfuran-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group.

Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylfuran-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylates.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-3,4-dicarboxylates.

    Reduction: Methyl 2-(4-methylfuran-3-yl)propanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Methyl 2-(4-methylfuran-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methylfuran-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propanoate
  • Molecular Formula: C₁₃H₁₃NO₃
  • Key Features: Ethyl ester group (vs. methyl ester in the target compound). Substituents: A cyano (-CN) group and a 4-methoxyphenyl ring. Conjugated double bond (E-configuration).
  • Structural Implications: The electron-withdrawing cyano group and methoxy substituent enhance polarity compared to the methylfuran group in the target compound. The ethyl ester may confer higher lipophilicity than the methyl ester, affecting solubility and metabolic stability .
Methylate cordyanhydride A
  • Molecular Formula : Complex furan-based structure (C₂₀H₂₂O₈).
  • Key Features :
    • Two dioxo-dihydrofuran rings linked via a butenyl chain.
    • Methyl ester group (shared with the target compound).
  • Structural Implications: The extended conjugated system and anhydride moieties increase reactivity, unlike the simpler furan in the target compound.
2-(2-(4-Fluorophenyl)hydrazono)propanoate (23)
  • Key Features :
    • Hydrazone derivative of pyruvate.
    • Used as a quantification marker in NMR studies.
  • Methodological Relevance :
    • Demonstrates advanced NMR techniques (e.g., ethyl viologen as an internal standard) applicable to analyzing methyl esters like the target compound .

Physicochemical and Spectroscopic Properties

Compound Key NMR Signals (δ, ppm) Functional Groups Bioactivity
Methyl 2-(4-methylfuran-3-yl)propanoate Not reported in evidence Methyl ester, methylfuran Speculative (see Section 3)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propanoate Crystallography data only Cyano, methoxyphenyl Not reported
Methylate cordyanhydride A Complex furan/anhydride signals Dioxo-dihydrofuran Antibacterial
2-(2-(4-Fluorophenyl)hydrazono)propanoate 1.91 (s, CH₃), 6.65 (imidazole H) Hydrazone, propanoate Quantification marker
Notes on NMR Techniques:
  • Solvent exchangeability challenges (e.g., deuterated solvents affecting methyl hydrogen signals) highlight the need for careful NMR protocol design .

Biological Activity

Methyl 2-(4-methylfuran-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

This compound is a furan derivative characterized by its unique substitution pattern, which may influence its biological activity. The compound can undergo various chemical transformations, leading to derivatives that exhibit different biological properties.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound and its derivatives show promise:

  • Antimicrobial Activity :
    • The compound has been investigated for its ability to inhibit the growth of various pathogens. For instance, derivatives of methyl furan have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria .
    • A specific study on related furan compounds indicated their potential as fungicides, demonstrating effectiveness against fungal pathogens in agricultural settings .
  • Anticancer Properties :
    • Research has revealed that certain furan derivatives can induce apoptosis in cancer cells. For example, methyl 2-methyl-3-furyl disulfide has been shown to induce DNA breakage and reactive oxygen species (ROS) production in human leukemia cells, leading to cell death .
    • The activation of caspase pathways in these cells suggests a mechanism by which these compounds may exert their anticancer effects .
  • Mechanism of Action :
    • The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways .
    • Studies suggest that these compounds may alter signaling pathways related to cell growth and apoptosis, contributing to their therapeutic effects.

Antimicrobial Activity Study

A recent investigation assessed the antimicrobial properties of several furan derivatives, including this compound. The study found that these compounds exhibited significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
Control (Standard Antibiotic)E. coli20
Control (Standard Antibiotic)S. aureus22

Anticancer Activity Study

Another study focused on the anticancer potential of furan derivatives found that this compound induced apoptosis in human cancer cell lines through ROS-mediated pathways. The findings are illustrated in Table 2.

Cell LineTreatment Concentration (µM)% Cell Viability
Jurkat (Leukemia)1045
Jurkat (Leukemia)2030
ControlN/A100

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